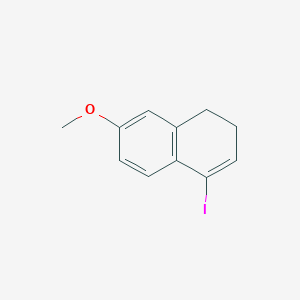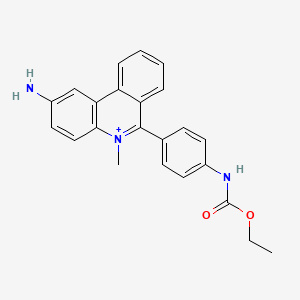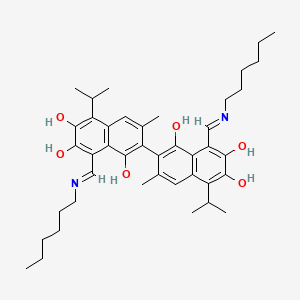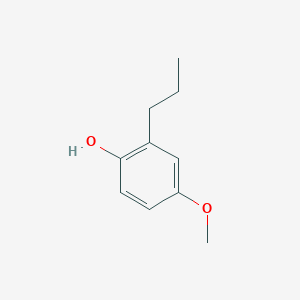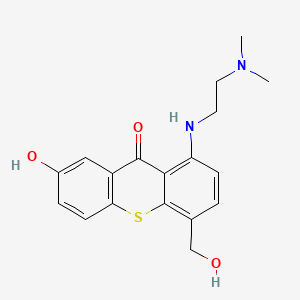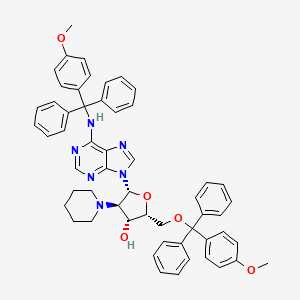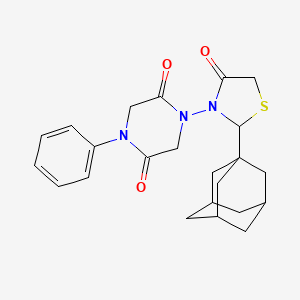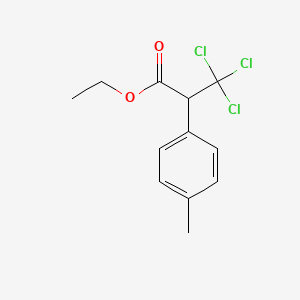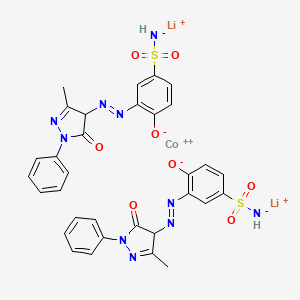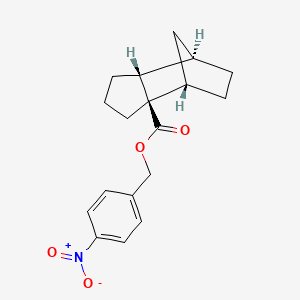
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is a complex organic compound known for its unique structural properties. This compound is characterized by a tricyclic framework with a methano bridge and a nitrophenyl ester group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- typically involves multi-step organic reactions. One common method includes the hydrogenation of 1,3,4,6-tetrahydro-3a-indene-3a-carboxylic acid ethyl ester using palladium as a catalyst . The reaction conditions often require controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Methanol (CH3OH)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Amino derivatives
Substitution: Various ester derivatives
Scientific Research Applications
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The tricyclic framework provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl hexahydro-4,7-methanoindane-3a-carboxylate
- 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester
Uniqueness
Compared to similar compounds, 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (4-nitrophenyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- stands out due to its nitrophenyl ester group, which imparts unique chemical reactivity and potential biological activity. The presence of the nitro group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
93107-53-0 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C18H21NO4/c20-17(23-11-12-3-7-15(8-4-12)19(21)22)18-9-1-2-16(18)13-5-6-14(18)10-13/h3-4,7-8,13-14,16H,1-2,5-6,9-11H2/t13-,14+,16-,18-/m1/s1 |
InChI Key |
IGKKJYKAWLNNJH-CXHZTBPHSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


